molecular formula C19H23N3O4S B2713571 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide CAS No. 2034586-60-0

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B2713571
CAS RN: 2034586-60-0
M. Wt: 389.47
InChI Key: WIKQBTZTRLRPSL-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related thiadiazole derivatives involves innovative methodologies utilizing carbodiimide condensation and reactions with nitrogenated nucleophiles, highlighting the compound's structural complexity and versatility in chemical reactions (Yu et al., 2014); (Caram et al., 2003). These methods are crucial for the development of novel compounds with potential therapeutic applications.

Antitumor Activity

Research on benzothiazole derivatives bearing different heterocyclic rings, synthesized using the thiadiazole structure as a pharmacophoric group, has shown considerable anticancer activity against various cancer cell lines. This suggests the potential utility of similar compounds in cancer therapy (Yurttaş et al., 2015).

Crystal Structure and DFT Studies

The crystal structure and density functional theory (DFT) studies of thiadiazole acetamide derivatives provide insights into their molecular configurations and electronic properties, facilitating the design of materials with specific characteristics (Gautam et al., 2013).

Biological Activities

Investigations into the biological activities of synthesized thiadiazole derivatives, including their antitumor, anti-inflammatory, and antimicrobial properties, underline the potential pharmaceutical applications of these compounds (Sunder & Maleraju, 2013); (Ahmad et al., 2012).

properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-13(2)14-5-8-16(9-6-14)26-12-19(23)20-15-7-10-17-18(11-15)22(4)27(24,25)21(17)3/h5-11,13H,12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKQBTZTRLRPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide

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